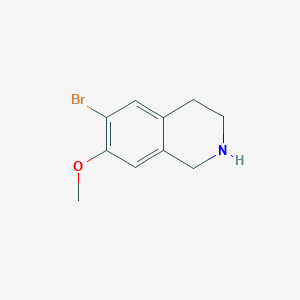

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONXJWSXOYAVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCNCC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 7-methoxy-1,2,3,4-tetrahydroisoquinoline. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

- Dissolve 7-methoxy-1,2,3,4-tetrahydroisoquinoline in a suitable solvent such as dichloromethane.

- Add N-bromosuccinimide and a catalytic amount of AIBN.

- Reflux the mixture for several hours until the reaction is complete.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 7-methoxy-1,2,3,4-tetrahydroisoquinoline.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Medicinal Chemistry

- Anticancer Activity : Studies have demonstrated that 6-Br-7-MeO-THIQ exhibits significant anti-proliferative effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer), with IC50 values below 25 μM.

- Neuropharmacology : The compound acts as an inhibitor of monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels such as dopamine and serotonin. This inhibition suggests potential therapeutic applications in treating mood disorders and neurodegenerative diseases like Alzheimer's.

Biochemical Research

- Enzyme Interaction : 6-Br-7-MeO-THIQ has been shown to bind to active sites on enzymes like cholinesterases, indicating its potential use in developing treatments for conditions characterized by dysregulated neurotransmitter levels.

- Cell Signaling Modulation : The compound influences various cellular pathways, including the MAPK/ERK pathway, which is vital for cell growth and differentiation. This modulation can affect gene expression related to apoptosis and cell cycle regulation.

Industrial Applications

- Synthesis of Specialty Chemicals : In industrial contexts, 6-Br-7-MeO-THIQ serves as an intermediate for synthesizing other organic compounds and pharmaceuticals . Its reactions lead to a variety of substituted quinolines and tetrahydroquinolines that are valuable in drug development.

Case Studies and Research Findings

Recent studies have highlighted various therapeutic potentials of 6-Br-7-MeO-THIQ:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant anti-proliferative effects against HepG2 and MCF-7 cells with IC50 < 25 μM. |

| Enzyme Interaction | Binds to MAO leading to inhibition; potential treatment for depression and anxiety disorders. |

| Antimicrobial Properties | Effective against Gram-positive bacteria; less effective on fungal strains. |

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methoxy groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Isomers and Substituent Position Effects

The pharmacological and physicochemical properties of THIQ derivatives are highly sensitive to substituent positions. Key comparisons include:

Key Observations :

- Substituent Position: Bromine at C6 (vs. C7) may influence steric hindrance and electronic effects, altering receptor binding or metabolic stability. For example, HMTIQ (OH at C7) shows anti-inflammatory activity, whereas salsolinol (OH at C6/C7) is neurotoxic .

- Functional Groups : Methoxy groups enhance lipophilicity and metabolic stability compared to hydroxyl groups. CKD712’s naphthylmethyl substitution enables unique VEGF-inducing activity .

Physicochemical Properties

- Stability: Methoxy groups resist oxidation better than hydroxyl groups, improving metabolic stability. For example, 1-methyl-TIQ shows minimal metabolism to neurotoxic isoquinolinium ions .

Biological Activity

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline (6-Br-7-MeO-THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-Br-7-MeO-THIQ is characterized by the presence of a bromine atom at the sixth position and a methoxy group at the seventh position of the tetrahydroisoquinoline framework. Its molecular formula is with a molecular weight of 242.12 g/mol. The unique combination of substituents contributes to its distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives.

Enzyme Inhibition

One of the primary biological activities of 6-Br-7-MeO-THIQ is its ability to inhibit enzymes involved in neurotransmitter metabolism. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters, which may have implications for mood regulation and cognitive function.

Cellular Effects

The compound also influences various cellular processes:

- Cell Signaling : It modulates signaling pathways like MAPK/ERK, which are crucial for cell growth and differentiation.

- Gene Expression : 6-Br-7-MeO-THIQ can alter the expression of genes related to apoptosis and cell cycle regulation, affecting cell survival and proliferation.

Biological Activities

6-Br-7-MeO-THIQ exhibits a range of biological activities that are summarized in the table below:

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 6-Br-7-MeO-THIQ:

- Anticancer Activity : A study evaluated its anti-proliferative effects on several human cancer cell lines using the MTT assay. Results indicated that 6-Br-7-MeO-THIQ had significant activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells with IC50 values below 25 μM .

- Enzyme Interaction : Research demonstrated that this compound binds to active sites on MAO, leading to enzyme inhibition. This interaction is crucial for developing treatments for conditions such as depression and anxiety disorders where neurotransmitter levels are dysregulated.

- Antimicrobial Properties : The compound was tested against various bacterial strains, showing notable effectiveness against Gram-positive bacteria. It was less effective against fungal strains, indicating specificity in its antimicrobial action.

Pharmacokinetics and Safety

The pharmacokinetic profile of 6-Br-7-MeO-THIQ is still under investigation. Factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential. Current data suggest that environmental factors like temperature can influence its stability, recommending storage under refrigeration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline (6-Bromo-7-MeO-THIQ)?

- Methodology : The compound is typically synthesized via multi-step protocols involving:

- Pictet-Spengler Cyclization : Reacting substituted phenethylamines with aldehydes under acidic conditions to form the tetrahydroisoquinoline core .

- Bromination : Introducing bromine at the 6-position using bromine sources (e.g., Br₂, NBS) in solvents like DMF or CH₂Cl₂. Methoxy groups are often introduced via alkylation with methyl iodide or protected during synthesis .

- Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation is used to reduce intermediates to the tetrahydroisoquinoline structure .

- Key Data : Evidence from Scheme 1 () highlights K₂CO₃ as a base for alkylation and NaBH₄ for reductive steps, with yields varying between 50–70% depending on substituent protection.

Q. How can researchers confirm the structural identity of 6-Bromo-7-MeO-THIQ?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C6, methoxy singlet at δ 3.7–3.9 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 242.12 for C₁₀H₁₂BrNO) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What purification techniques are optimal for isolating 6-Bromo-7-MeO-THIQ?

- Methods :

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) for intermediates .

- Recrystallization : Use polar aprotic solvents (e.g., MeOH/EtOAc) to isolate pure product .

Advanced Research Questions

Q. How can researchers address low yields in the bromination step during synthesis?

- Troubleshooting :

- Electrophilic Bromination Optimization : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity at C6 .

- Protection Strategies : Temporarily protect the methoxy group to prevent side reactions (e.g., using TBSCl) .

- Alternative Bromine Sources : N-Bromosuccinimide (NBS) in DMF improves selectivity over Br₂ in some cases .

- Data Analysis : Compare yields under varying conditions (e.g., 62% with NBS vs. 45% with Br₂) .

Q. What strategies enable enantioselective synthesis of 6-Bromo-7-MeO-THIQ derivatives?

- Approaches :

- Chiral Auxiliaries : Use (-)-Menthyl chloroformate to induce asymmetry during cyclization .

- Catalytic Asymmetric Hydrogenation : Employ Ru-BINAP catalysts for stereocontrol in reduction steps .

- Validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (e.g., >90% ee achieved in ).

Q. How do substituent modifications at C6 and C7 affect biological activity?

- Structure-Activity Relationship (SAR) Study Design :

- Analog Synthesis : Replace bromine with Cl, I, or CF₃ and methoxy with OH or OEt .

- Biological Assays : Test analogs against target enzymes (e.g., monoamine oxidases) using fluorometric or radiometric assays .

- Key Findings : Bromine enhances steric bulk and lipophilicity, potentially improving blood-brain barrier penetration .

Contradictions and Resolutions

- Stereochemical Outcomes : reports racemic mixtures in Pictet-Spengler reactions, while achieves diastereoselectivity via chiral auxiliaries. Resolution: Use enantiopure starting materials or asymmetric catalysis .

- Reagent Compatibility : NaBH₄ () may reduce sensitive functionalities; alternative reductants like LiAlH₄ could be tested for specific intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.